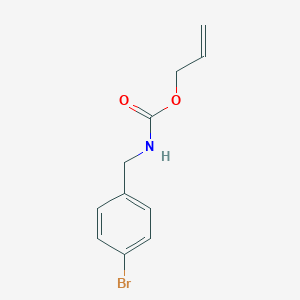

Allyl 4-bromobenzylcarbamate

CAS No.:

Cat. No.: VC13741031

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO2 |

|---|---|

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | prop-2-enyl N-[(4-bromophenyl)methyl]carbamate |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) |

| Standard InChI Key | DZGODWVOSJPUSW-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)NCC1=CC=C(C=C1)Br |

| Canonical SMILES | C=CCOC(=O)NCC1=CC=C(C=C1)Br |

Introduction

Chemical Structure and Physicochemical Properties

Allyl 4-bromobenzylcarbamate belongs to the carbamate class of organic compounds, distinguished by the presence of a carbamate group () bridging an allyl () and a 4-bromobenzyl () substituent. The bromine atom at the para position of the benzyl group introduces steric and electronic effects that influence its reactivity, particularly in nucleophilic substitution reactions .

Molecular Geometry and Stereoelectronic Features

The compound’s planar carbamate group enables resonance stabilization, while the allyl moiety provides sites for π-orbital interactions. Density functional theory (DFT) studies on analogous carbamates suggest that the bromine atom’s electronegativity polarizes the benzyl ring, enhancing electrophilicity at the benzylic carbon . This polarization is critical in reactions involving nucleophilic attack, such as enzyme inhibition or cross-coupling processes.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 270.12 g/mol | |

| XLogP3 | 3.0 (estimated) | |

| Rotatable Bond Count | 4 |

Despite its well-defined structure, experimental data on melting/boiling points and solubility remain limited, underscoring the need for further characterization .

Synthesis and Reaction Mechanisms

Conventional Synthesis Pathways

The primary synthesis route involves the reaction of 4-bromobenzylamine with allyl chloroformate in the presence of a base such as triethylamine. This one-step protocol proceeds under mild conditions (room temperature, 4–6 hours) to yield the carbamate via nucleophilic acyl substitution:

The base neutralizes HCl, driving the reaction to completion. Purification typically involves aqueous workup and chromatography.

Iridium-Catalyzed Enantioselective Synthesis

Recent computational studies have explored iridium-catalyzed methods for synthesizing allyl carbamates. In these systems, a cyclometalated iridium(I) complex coordinates with cinnamyl chloride and propylamine to form an η-allyl intermediate . The nucleophilic attack of a carbamate anion on this intermediate determines regioselectivity (branched vs. linear products) and enantioselectivity.

Key findings from mechanistic analyses include:

-

Rate-determining step: Oxidative addition of cinnamyl chloride to Ir(I) (barrier: 17.6 kcal/mol) .

-

Enantioselectivity: Dictated by the phosphoramidite ligand’s chiral environment, favoring the (S)-enantiomer (94% e.e. predicted) .

-

Side products: Linear carbamate (4) forms via terminal carbon attack (6% yield) .

These insights highlight the potential for tailoring catalytic systems to optimize yield and stereochemical outcomes for Allyl 4-bromobenzylcarbamate derivatives.

Applications in Chemical and Biological Research

Intermediate in Organic Synthesis

The compound’s allyl and bromobenzyl groups serve as handles for further functionalization. For example:

-

Cross-coupling reactions: Suzuki-Miyaura coupling of the bromobenzyl moiety with aryl boronic acids.

-

Click chemistry: Thiol-ene reactions with the allyl group for bioconjugation.

Biological Activity and Enzyme Inhibition

While direct studies on Allyl 4-bromobenzylcarbamate are scarce, structural analogs exhibit promising bioactivity:

-

Carbamate protease inhibitors: The electrophilic carbamate carbonyl reacts with serine residues in hydrolases, blocking substrate access.

-

Anticancer agents: Bromobenzyl derivatives induce apoptosis in leukemia cells via ROS generation.

Computational and Structural Insights

Conformational Analysis

PubChem’s 3D conformer models reveal that the allyl group adopts a gauche conformation relative to the carbamate, minimizing steric clash with the bromobenzyl ring . This conformation aligns with low-energy DFT-optimized structures of related carbamates .

Reaction Pathway Modeling

DFT studies on iridium-catalyzed systems demonstrate that solvent effects (e.g., toluene vs. DMSO) marginally influence enantioselectivity (<5% e.e. variation) . This robustness supports the scalability of catalytic methods for industrial applications.

Future Directions

Expanding Synthetic Methodologies

-

Development of earth-abundant metal catalysts (e.g., Fe, Cu) to replace Ir .

-

Photocatalytic strategies for C–Br bond activation.

Biological Screening

-

High-throughput screening against kinase and protease libraries.

-

In vivo toxicity profiling to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume